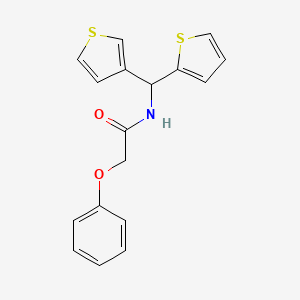

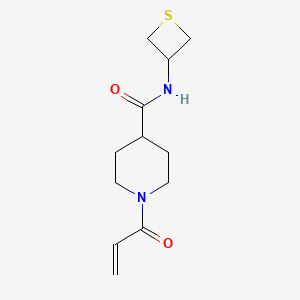

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a complex organic compound that contains a benzofuran moiety. Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides .Molecular Structure Analysis

The molecular structure of “N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is complex and includes a benzofuran ring as a core structural unit .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds, which include the compound , have been shown to have strong anti-tumor activities . This makes them potential candidates for the development of new cancer therapies.

Antibacterial Activity

In addition to their anti-tumor properties, benzofuran compounds also exhibit antibacterial activities . This suggests they could be used in the development of new antibiotics.

Anti-Oxidative Activity

Benzofuran compounds have been found to possess anti-oxidative properties . This could make them useful in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Research has shown that benzofuran compounds can have anti-viral activities . This suggests potential applications in the treatment of viral infections.

Anti-Hepatitis C Virus Activity

A novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity . This suggests that similar compounds could be developed as effective therapeutic drugs for hepatitis C.

Anticancer Agents

Benzofuran derivatives have been developed and utilized as anticancer agents . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Head and Neck Cancer Treatment

One specific derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9), was found to exhibit the greatest cytotoxic activity against head and neck (SQ20B) cancer cell line with an IC 50 value of 0.46 μM .

Potential Cannabinoid Agonists

As part of a research programme targeting novel indole-like molecules as potential cannabinoid agonists, a benzofuran derivative was synthesized . This suggests potential applications in the treatment of conditions that respond to cannabinoid-based therapies.

Mecanismo De Acción

While the specific mechanism of action for “N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is not mentioned in the search results, it is known that benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions for “N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” could involve further exploration of its potential biological activities and applications as a drug.

Propiedades

IUPAC Name |

N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S/c1-13(2)30(26,27)16-9-7-14(8-10-16)11-19-23-24-21(29-19)22-20(25)18-12-15-5-3-4-6-17(15)28-18/h3-10,12-13H,11H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQIURVPOCGIGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)

![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)

![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)

![1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2584413.png)